molecular formula C7H13NO3S B7803148 N-Acetyl-dl-penicillamine CAS No. 90580-84-0

N-Acetyl-dl-penicillamine

Cat. No.: B7803148
CAS No.: 90580-84-0
M. Wt: 191.25 g/mol
InChI Key: MNNBCKASUFBXCO-UHFFFAOYSA-N
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Description

N-Acetyl-dl-penicillamine is a derivative of penicillamine, an amino acid metabolite of penicillin. It is known for its chelating properties, which make it useful in various medical and industrial applications. This compound is particularly notable for its ability to bind heavy metals, making it effective in treating conditions such as Wilson’s disease, where copper accumulation occurs .

Mechanism of Action

Target of Action

N-Acetyl-dl-penicillamine is primarily a chelating agent . It targets heavy metals, particularly mercury , and binds to them, forming a complex that can be excreted from the body . This compound also inhibits the binding of methyl mercury to isolated human erythrocytes .

Mode of Action

This compound interacts with its targets by binding to them and forming a complex . It can remove 50% of methyl mercury ions from methyl mercury-loaded blood cells when used at a concentration of 1 mM . This interaction results in the reduction of the biological half-life of mercury and the decrease of mercury levels in the liver, kidney, brain, and blood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chelation of heavy metals . By binding to heavy metals like mercury, it prevents these metals from causing toxicity within the body . The downstream effects of this pathway include the reduction of mercury levels in various organs and the increase of urinary excretion of mercury .

Pharmacokinetics

This suggests that it facilitates the excretion of mercury, thereby impacting the bioavailability of mercury within the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of mercury levels within the body . By chelating mercury, it prevents this heavy metal from exerting toxic effects on cells . It also increases the urinary excretion of mercury, further reducing the body’s overall mercury load .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known, though, that the compound’s chelating action is effective in the physiological environment of the human body .

Biochemical Analysis

Biochemical Properties

N-Acetyl-dl-penicillamine has been found to interact with various biomolecules. For instance, it inhibits the binding of methyl mercury to isolated human erythrocytes by 50% and removes 50% of methyl mercury ions from methyl mercury-loaded blood cells when used at a concentration of 1 mM . This suggests that this compound has a significant role in biochemical reactions involving heavy metals.

Cellular Effects

This compound has been shown to have effects on various types of cells. For example, it has been found to inhibit basal nerve growth factor (NGF) release from mixed glial cells . This suggests that this compound can influence cell function, including impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to heavy metals, such as copper, and facilitate their removal from the body . This is achieved through the formation of a complex between the heavy metal and this compound, which is then excreted in the urine .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used to induce pH-controlled reversible nanoparticle assembly . This process involves the interaction of this compound with the surface of metal nanoparticles, leading to changes in their stability and the formation of hydrogen bonding interactions .

Dosage Effects in Animal Models

In animal models, this compound has been used at a dose of 10-15 mg/kg orally twice daily to treat copper-associated hepatitis . This suggests that the effects of this compound can vary with different dosages, and that high doses may have toxic or adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-dl-penicillamine can be synthesized through the acetylation of dl-penicillamine. The process involves reacting dl-penicillamine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization from hot water .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-dl-penicillamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl-dl-penicillamine has a wide range of applications in scientific research:

Properties

IUPAC Name

2-acetamido-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNBCKASUFBXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870390
Record name N-Acetyl-3-sulfanylvaline
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Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-53-0, 90580-84-0
Record name N-Acetyl-3-mercaptovaline
Source CAS Common Chemistry
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Record name N-Acetyl-DL-penicillamine
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Record name NSC92752
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92752
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Record name NSC28039
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Record name N-Acetyl-3-sulfanylvaline
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Record name N-acetyl-3-mercapto-DL-valine
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Record name N-ACETYLPENICILLAMINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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